molecular formula C13H15NO2 B13328189 (2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid

(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13328189
M. Wt: 217.26 g/mol
InChI Key: NUOLFLQZBZSTLC-NEPJUHHUSA-N
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Description

(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a vinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the vinylphenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an amino acid derivative with a suitable aldehyde can form the pyrrolidine ring, which is then functionalized with a vinylphenyl group through a Heck reaction or similar coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or hydroborated products.

Scientific Research Applications

(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The vinylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-5-(3-Vinylphenyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a vinylphenyl group and a carboxylic acid group. This combination of features allows for diverse chemical reactivity and potential biological activity, distinguishing it from other pyrrolidine and pyrrole derivatives.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

(2S,5R)-5-(3-ethenylphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO2/c1-2-9-4-3-5-10(8-9)11-6-7-12(14-11)13(15)16/h2-5,8,11-12,14H,1,6-7H2,(H,15,16)/t11-,12+/m1/s1

InChI Key

NUOLFLQZBZSTLC-NEPJUHHUSA-N

Isomeric SMILES

C=CC1=CC(=CC=C1)[C@H]2CC[C@H](N2)C(=O)O

Canonical SMILES

C=CC1=CC(=CC=C1)C2CCC(N2)C(=O)O

Origin of Product

United States

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